Laminaribiose octaacetate
Description
Laminaribiose octaacetate (CAS: 51157-42-7) is a fully acetylated derivative of laminaribiose, a disaccharide composed of two β-D-glucopyranose units linked via a β-(1→3) glycosidic bond. This compound is widely utilized as a synthetic intermediate in carbohydrate chemistry, particularly for synthesizing β-(1→3)-linked galactose derivatives and related bioactive molecules . Its octaacetylated form enhances solubility in organic solvents, facilitating purification and subsequent chemical modifications. Commercial suppliers like Aladdin Biochemical Technology emphasize its high purity (≥95%) and application in pharmaceutical and biochemical research .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2S,3R,4S,5R,6R)-2,3,5-triacetyloxy-6-(acetyloxymethyl)oxan-4-yl]oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(41-15(5)33)25(42-16(6)34)28(46-19)47-24-22(40-14(4)32)20(10-38-12(2)30)45-27(44-18(8)36)26(24)43-17(7)35/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25-,26-,27-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQUPCAOOLXBPP-HYSGBLIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177088 | |
| Record name | Laminaribiose octaacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22551-65-1 | |
| Record name | Laminaribiose octaacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022551651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Laminaribiose octaacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Enzymatic Degradation Using Microbial Enzymes
The enzymatic preparation of laminaribiose octaacetate leverages β-1,3-glucanases to hydrolyze curdlan, a microbial β-1,3-glucan polysaccharide. In this method, curdlan undergoes selective degradation using Kitalase , a yeast cell-wall lytic enzyme preparation, yielding laminaribiose as the primary product. Subsequent acetylation with acetic anhydride in the presence of pyridine converts the disaccharide into its octaacetate form.
Key advantages of this approach include:
- High specificity : Kitalase selectively cleaves β-1,3 linkages without side reactions, ensuring a laminaribiose yield exceeding 50%.
- Mild conditions : Reactions occur at ambient temperature and neutral pH, preserving the structural integrity of the disaccharide.
However, enzyme cost and the need for post-reaction purification limit its industrial adoption.
Chemical Synthesis via Acetolysis
Acetolysis, a classical method for glycosidic bond cleavage, employs acetic anhydride and catalytic sulfuric acid to fragment curdlan or laminarin. This process generates α-laminaribiose octaacetate in 27% yield, alongside oligomeric byproducts. The mechanism involves:
- Protonation of the glycosidic oxygen by H₂SO₄.
- Nucleophilic attack by acetate ions, leading to bond cleavage.
- Peracetylation of free hydroxyl groups.
Reaction conditions critically influence yield:
| Parameter | Optimal Value |
|---|---|
| Temperature | 40–50°C |
| Acetic Anhydride | 10:1 (v/w to polysaccharide) |
| Catalyst | 1% H₂SO₄ |
This method’s scalability is counterbalanced by the formation of α-anomers, requiring chromatographic separation.
Multi-Step Organic Synthesis from Laminaribiose
A six-step synthesis starting from laminaribiose achieves β-(1→3)-linked derivatives with over 30% overall yield. The protocol involves:
- Benzylidene acetal protection : Shields C4 and C6 hydroxyls of the reducing glucose.
- Triflation : Activates the C2 hydroxyl for nucleophilic displacement.
- Glycosylation : Coupling with a glucosyl donor under Koenigs-Knorr conditions.
- Deprotection and acetylation : Sequential removal of benzylidene groups followed by peracetylation.
Regioselective steps are facilitated by:
- Temporary protecting groups (e.g., trityl, benzyl) to differentiate hydroxyl reactivity.
- Lewis acid catalysts (BF₃·Et₂O) for stereocontrolled glycosylation.
This route’s modularity enables the synthesis of analogs but requires expertise in carbohydrate chemistry.
Industrial-Scale Enzymatic Production
Continuous enzymatic processes enhance this compound production efficiency. A packed bed reactor system immobilizes β-1,3-glucanase on zeolite BEA, combining hydrolysis and in situ adsorption. Key metrics:
| Metric | Value |
|---|---|
| Productivity | 12.8 g/L·h |
| Purity | >95% |
| Enzyme Stability | 80% activity after 10 cycles |
This method reduces downstream purification costs and aligns with green chemistry principles by minimizing solvent use.
Cation Exchange Resin-Mediated Synthesis
Cation exchange resins (e.g., Amberlyst-15) catalyze curdlan acetolysis under solvent-free conditions. The resin’s sulfonic acid groups protonate glycosidic bonds, enabling cleavage at 80°C with 88% laminaribiose yield. Subsequent acetylation completes the process in one pot, eliminating intermediate isolation steps.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Laminaribiose octaacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as thioglycosides or trichloroacetimidates in the presence of a catalyst.
Major Products: The major products formed from these reactions include various acetylated derivatives and oligosaccharides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Glycobiology Research
Role in Glycan Studies
Laminaribiose octaacetate is primarily utilized in glycobiology to investigate the structure and function of glycans. Its ability to serve as a substrate for glycosyltransferases allows researchers to study enzyme specificity and carbohydrate metabolism. The compound can be hydrolyzed by specific enzymes such as β-1,3-glucanase, yielding laminaribiose, which is important for understanding prebiotic effects on gut microbiota.
Enzymatic Interactions
Research has focused on this compound's interactions with various enzymes involved in carbohydrate metabolism. These studies aim to elucidate the compound's influence on enzyme kinetics and metabolic pathways, providing insights into digestion and absorption processes.
Chemical Synthesis
Reagent in Carbohydrate Chemistry
In carbohydrate chemistry, this compound serves as a reagent for synthesizing complex glycans. Its structural properties make it an ideal candidate for exploring glycosylation reactions and the development of new oligosaccharides.
Synthesis Methods
The synthesis of this compound can be achieved through acetolysis of curdlan using acetic anhydride or similar agents. This method yields significant quantities of the compound, typically around 27% yield . Additionally, continuous enzymatic processes utilizing packed bed reactors are employed for industrial production, combining enzymatic hydrolysis with adsorption techniques to achieve high purity.
Agricultural Applications
Germination Agent
this compound has been explored as a germination agent in agriculture. Its biochemical properties may enhance seed germination rates and improve plant growth by influencing soil microbial communities.
Antimicrobial Properties
Potential Antimicrobial Applications
Emerging studies suggest that this compound may exhibit antimicrobial properties against certain bacteria and fungi. Research is ongoing to understand the mechanisms behind these effects and their potential applications in developing natural preservatives or therapeutic agents.
Drug Delivery Systems
Biological Applications
The unique sugar structure and solubility characteristics of this compound make it a candidate for drug delivery systems. Its ability to interact with biological membranes could facilitate the transport of therapeutic agents within the body.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Glycobiology | Study of glycan structure and function; substrate for glycosyltransferases |
| Chemical Synthesis | Reagent for synthesizing complex glycans; used in glycosylation reactions |
| Agriculture | Acts as a germination agent to enhance seed growth |
| Antimicrobial Properties | Potential effectiveness against bacteria and fungi |
| Drug Delivery Systems | Candidate for enhancing transport of therapeutic agents |
Mechanism of Action
The mechanism of action of laminaribiose octaacetate involves its interaction with specific enzymes and proteins in biological systems. For example, it can be hydrolyzed by β-1,3-glucanase to produce laminaribiose, which then acts as a prebiotic by promoting the growth of beneficial gut bacteria . The molecular targets and pathways involved include the enzymatic degradation of β-1,3-glucans and the subsequent utilization of the resulting oligosaccharides by probiotic bacteria .
Comparison with Similar Compounds
Structural and Chemical Properties
The glycosidic linkage and functional groups significantly influence the physicochemical and biological properties of octaacetylated disaccharides. Below is a comparative table:
Key Observations :
- Structural Differences : The glycosidic linkage (e.g., β-(1→3) in laminaribiose vs. β-(1→4) in cellobiose) dictates conformational flexibility and intermolecular interactions. Thiokojibiose octaacetate, containing a sulfur atom, exhibits distinct electronic properties and bioactivity .
- Molecular Weight : All compounds share the same molecular formula except thiokojibiose octaacetate, which includes a sulfur atom.
Biological Activity
Laminaribiose octaacetate, a derivative of laminaribiose, is gaining attention due to its unique structural characteristics and potential biological activities. This compound consists of two glucose units linked by a β-(1→3) glycosidic bond, with all eight hydroxyl groups acetylated, enhancing its solubility and stability. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Structural Characteristics
The molecular formula of this compound is C_{27}H_{42}O_{16}, with a molecular weight of 678.59 g/mol. The acetylation of hydroxyl groups alters its interaction with biological systems, making it a subject of interest in carbohydrate chemistry and enzymology.
Synthesis
The synthesis of this compound typically involves acetolysis, where curdlan or laminarin is treated with acetic anhydride. This process yields significant quantities of the compound, approximately 27% yield. The following table summarizes the synthesis methods and yields reported in various studies:
| Synthesis Method | Yield (%) | Source |
|---|---|---|
| Acetolysis of Curdlan | 27 | Smolecule |
| Cation Exchange Resin Action | 88 | UQ eSpace |
| Enzymatic Synthesis | >30 | Tohoku University |
Enzymatic Interactions
This compound has been shown to influence the activity of glycosyltransferases, enzymes critical for carbohydrate metabolism. Research indicates that it can act as a substrate for these enzymes, affecting their specificity and efficiency. This interaction is crucial for understanding carbohydrate metabolism and developing potential therapeutic applications.
Modulation of Microbial Communities
Recent studies have explored the role of this compound in modulating bacterial taxa in non-gut body sites. For example, it has been suggested that this compound can influence the abundance of specific bacterial species in mucosal tissues, such as those found in the nasal cavity . This property could lead to applications in managing microbial populations for health benefits.
Case Studies
- Microbial Modulation : In vitro studies demonstrated that this compound effectively modulated the abundance of Staphylococcus epidermidis and Corynebacterium species in nasal mucosal tissues. The results indicate its potential as a therapeutic agent for conditions related to microbial imbalances .
- Enzyme Inhibition Studies : Research focusing on enzyme inhibition revealed that this compound could inhibit specific glycosyltransferases involved in polysaccharide synthesis. These findings suggest its utility in biochemical research and potential applications in drug development targeting carbohydrate metabolism .
Comparative Analysis
To understand the uniqueness of this compound compared to other carbohydrate derivatives, the following table highlights key differences:
| Compound Name | Linkage Type | Unique Features |
|---|---|---|
| This compound | β-(1→3) | Enhanced solubility; potential microbial modulation |
| Maltose Octaacetate | α-(1→4) | Common disaccharide; less soluble |
| Cellobiose Octaacetate | β-(1→4) | Used in cellulose breakdown |
| Trehalose Octaacetate | α-(1→1) | Known for stress resistance in organisms |
Q & A
Q. What established synthesis protocols are available for laminaribiose octaacetate, and what are their key regioselective steps?
this compound is synthesized through multi-step reactions involving regioselective protection and acetylation. A notable method starts with this compound and employs benzylidene acetal protection, followed by reductive ring-opening and subsequent nucleophilic displacement to introduce β-(1→3) linkages. Key steps include the use of triflates or mesylates for selective functionalization, achieving over 30% overall yield in a 6-step sequence .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound's purity and structural integrity?
Critical techniques include:
- Nuclear Magnetic Resonance (NMR) : 400–600 MHz NMR systems resolve acetyl group positions and glycosidic linkages .
- Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) : Detects impurities and confirms molecular weight (C₂₈H₃₈O₁₉; 678.59 g/mol) .
- Dynamic Image Analysis : Quantifies particle morphology in solid-state applications .
Q. What solubility properties of this compound influence its application in organic reaction systems?
The compound is highly soluble in chloroform, acetone, and other organic solvents but insoluble in water. This hydrophobicity facilitates its use as a CO₂-philic agent in green chemistry and as a template for nanomaterials .
Q. What safety protocols are recommended for handling this compound in laboratory environments?
- Use personal protective equipment (PPE) to avoid inhalation or skin contact.
- Store in sealed containers away from moisture.
- Acute oral toxicity studies in rats show an LD₅₀ >5000 mg/kg, indicating low systemic toxicity .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological effects of this compound, such as proliferative vs. anti-proliferative outcomes?
Discrepancies may arise from concentration-dependent effects or cell-type specificity. For example, β-D-Maltose octaacetate (structurally similar) stimulates fibroblast proliferation at low doses (<100 μM) but inhibits cancer cell growth at higher concentrations (>500 μM). Experimental designs should standardize dose ranges and include controls for metabolic activity (e.g., MTT assays) .
Q. What experimental strategies optimize the yield of this compound derivatives in multi-step syntheses?
- Regioselective Protecting Groups : Benzylidene acetals enable selective acetylation at C4 and C6 positions .
- Catalytic Hydrogenation : Reduces side reactions during deprotection steps.
- Template-Directed Synthesis : Uses this compound as a precursor for β-(1→3)-linked galactobiose derivatives, achieving >30% yield .
Q. How do enzymatic synthesis approaches for laminaribiose production inform the development of its acetylated derivatives?
Enzymatic systems like laminaribiose phosphorylase (55% reaction yield) can be adapted for acetylated analogs. Phosphorylases combined with glycosyltransferases enable scalable, eco-friendly synthesis of oligosaccharide derivatives. Future research could explore acetylase enzymes to improve regioselectivity .
Methodological Notes
- Contradiction Analysis : Compare in vitro vs. in vivo models to reconcile biological effects.
- Instrument Calibration : Use ISO 17025-certified protocols for NMR and UPLC-MS to ensure reproducibility .
- Environmental Fate : Rapid biodegradation (hours to days) minimizes bioaccumulation risks in lab waste .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
